molecular formula C14H19N3O B6897338 1-Butan-2-yl-3-(5-cyano-2-methylphenyl)-1-methylurea

1-Butan-2-yl-3-(5-cyano-2-methylphenyl)-1-methylurea

Cat. No.: B6897338
M. Wt: 245.32 g/mol
InChI Key: AKNACJKRDMKDON-UHFFFAOYSA-N
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Description

1-Butan-2-yl-3-(5-cyano-2-methylphenyl)-1-methylurea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, featuring a cyano group and a methylphenyl moiety, suggests potential utility in specialized chemical processes and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butan-2-yl-3-(5-cyano-2-methylphenyl)-1-methylurea typically involves the reaction of an appropriate isocyanate with a substituted amine. The reaction conditions often include:

    Solvent: Common solvents such as dichloromethane or tetrahydrofuran.

    Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Catalysts like triethylamine may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound might involve:

    Batch Reactors: For controlled synthesis with precise temperature and pressure conditions.

    Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-Butan-2-yl-3-(5-cyano-2-methylphenyl)-1-methylurea can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids under strong oxidative conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) for halogenation.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds for pharmaceuticals.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the production of specialized materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-Butan-2-yl-3-(5-cyano-2-methylphenyl)-1-methylurea would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and the aromatic ring could play crucial roles in binding to these targets, influencing the compound’s efficacy and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Butyl-3-(4-cyano-2-methylphenyl)-1-methylurea: Similar structure with a different substitution pattern on the aromatic ring.

    1-Butan-2-yl-3-(5-cyano-2-ethylphenyl)-1-methylurea: Similar structure with an ethyl group instead of a methyl group on the aromatic ring.

Uniqueness

1-Butan-2-yl-3-(5-cyano-2-methylphenyl)-1-methylurea is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness can make it particularly valuable in certain chemical syntheses or applications where specific structural features are required.

Properties

IUPAC Name

1-butan-2-yl-3-(5-cyano-2-methylphenyl)-1-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-5-11(3)17(4)14(18)16-13-8-12(9-15)7-6-10(13)2/h6-8,11H,5H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNACJKRDMKDON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(C)C(=O)NC1=C(C=CC(=C1)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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